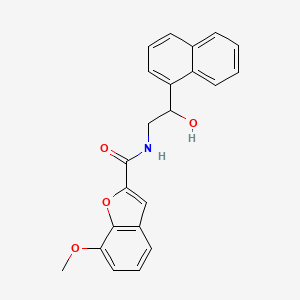

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. The presence of a naphthalene ring suggests potential aromatic interactions, while the hydroxyethyl and methoxy groups may contribute to solubility and reactivity.

Synthesis Analysis

The synthesis of related naphthalene-containing compounds has been explored in various studies. For instance, the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid has been reported, which involved the preparation and characterization of fifteen new compounds . Although the specific synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is not detailed, similar synthetic routes may be applicable, involving the formation of carboxamide linkages and the introduction of alkoxy groups.

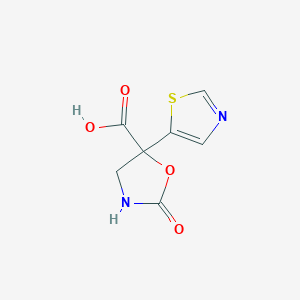

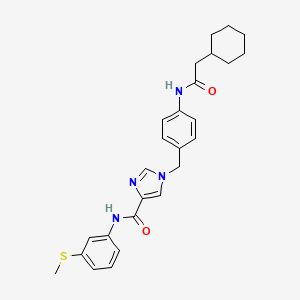

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This suggests that the molecular structure of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide could also be elucidated using similar analytical methods to understand its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be quite diverse. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that the naphthalene moiety in N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may also participate in various chemical reactions, potentially leading to interesting derivatives and reaction products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can be inferred from related compounds. For example, the biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides showed that some compounds exhibited antibacterial and antimycobacterial activity, and the most potent compounds did not show significant cytotoxicity in THP-1 cells . Additionally, the PET inhibition activity in spinach chloroplasts was assessed, indicating potential interactions with biological systems. These findings suggest that the physical and chemical properties of the compound may also confer biological activity, which could be explored through similar in vitro screenings and assays.

Applications De Recherche Scientifique

Fluorescent Detection Applications

Naphthalene derivatives have been utilized in the development of fluorescent detection methods for bioanalytical applications. For instance, naphthalene-2,3-dicarbaldehyde (NDA) has been used for the fluorescent detection of amino acids in the presence of cyanide, demonstrating the potential of naphthalene-based compounds in analytical chemistry and bioimaging technologies (McGill et al., 2005).

Synthesis of Polybenzoquinazolines

Research on the synthesis of polybenzoquinazolines from intermediates involving naphthalene derivatives has shown promising applications in materials science, particularly in the development of new fluorescent materials. These materials could be useful in various fields, including organic light-emitting diodes (OLEDs) and fluorescent probes (Wei et al., 2016).

Anticancer Research

Compounds containing naphthalene and benzimidazole moieties have been evaluated for their anticancer properties. A study synthesizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed activity against various cancer cell lines, highlighting the potential of naphthalene derivatives in the development of new anticancer agents (Salahuddin et al., 2014).

Antibacterial and Antimycobacterial Activities

Naphthalene derivatives have also been explored for their antibacterial and antimycobacterial activities. A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid showed promising activity against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, indicating their potential use in developing new antimicrobial agents (Goněc et al., 2015).

Chelating Properties and Transition Metal Complexes

The chelating properties of naphthalene and benzofuran derivatives have been investigated for their potential applications in coordination chemistry and materials science. A study on the transition metal chelates of a novel ligand derived from naphthalene and benzofuran demonstrated their antifungal activity and potential use in the synthesis of materials with specific magnetic or electronic properties (Varde & Acharya, 2017).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-26-19-11-5-8-15-12-20(27-21(15)19)22(25)23-13-18(24)17-10-4-7-14-6-2-3-9-16(14)17/h2-12,18,24H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTRPVIWWKMHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)